molecular formula C15H19N5O7 B14561059 4-Piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol CAS No. 61696-46-6

4-Piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol

Cat. No.: B14561059
CAS No.: 61696-46-6
M. Wt: 381.34 g/mol
InChI Key: OKRHZYPAVFWKRE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol typically involves the reaction of 4-Piperidin-1-ylbut-3-en-2-imine with 2,4,6-trinitrophenol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration processes, where phenol is treated with nitric acid and sulfuric acid to produce 2,4,6-trinitrophenol .

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives and reduced forms of 2,4,6-trinitrophenol, such as picramic acid .

Scientific Research Applications

4-Piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: It is used in the manufacture of dyes, explosives, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety can interact with neurotransmitter receptors, contributing to its potential analgesic and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol is unique due to its combination of a piperidine ring and a highly nitrated phenol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

61696-46-6

Molecular Formula

C15H19N5O7

Molecular Weight

381.34 g/mol

IUPAC Name

4-piperidin-1-ylbut-3-en-2-imine;2,4,6-trinitrophenol

InChI

InChI=1S/C9H16N2.C6H3N3O7/c1-9(10)5-8-11-6-3-2-4-7-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5,8,10H,2-4,6-7H2,1H3;1-2,10H

InChI Key

OKRHZYPAVFWKRE-UHFFFAOYSA-N

Canonical SMILES

CC(=N)C=CN1CCCCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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